Ácido 5-(2-fluorofenil)-1H-pirrol-3-carboxílico

Descripción general

Descripción

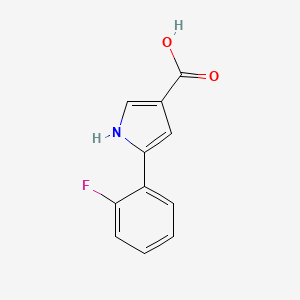

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid group

Aplicaciones Científicas De Investigación

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been involved in suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s known that similar compounds are involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Result of Action

Similar compounds have shown potential in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki cross-coupling reactions, which are essential for the synthesis of biaryl compounds . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and proteins involved.

Cellular Effects

The effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of muscarinic acetylcholine receptors, which play a crucial role in cell signaling . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism of action is crucial for understanding its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, it may undergo degradation, which can influence its activity and effectiveness. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these processes is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within these compartments

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Bromination: 2-Fluoroacetophenone is reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone.

Condensation: The brominated compound is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.

Dechlorination: Catalytic hydrogenation is used to remove the chlorine atom, resulting in 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

Hydrogenation: Finally, hydrogenation reduction under catalytic conditions produces 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: A closely related compound with similar structural features.

Thiophene Derivatives: Compounds with a sulfur atom in the ring, which exhibit different chemical and biological properties.

Uniqueness

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Actividad Biológica

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H8FNO2, and it is primarily studied for its role as an impurity in the development of the proton pump inhibitor Vonoprazan, which is used for treating gastric acid-related disorders.

1. Pharmacological Effects

Research indicates that 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid exhibits significant biological activity, particularly as an inverse agonist at the 5-HT6 receptor. This receptor is implicated in various neurological processes, including cognition and mood regulation. The compound's ability to modulate receptor activity suggests potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Modulation | Inverse agonist activity at 5-HT6R |

| Cognitive Enhancement | Potential role in improving cognition |

| Antimicrobial Activity | Limited studies suggest some efficacy |

2. Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of pyrrole derivatives, including 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. Modifications to the pyrrole ring and substituents significantly influence biological activity. For instance, the introduction of various aryl or heteroaryl groups can enhance receptor affinity and selectivity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases hydrophobic interactions |

| Aryl Group Variation | Alters receptor binding affinities |

| Carboxylic Acid Presence | Enhances solubility and bioavailability |

Case Study 1: Inverse Agonism at 5-HT6 Receptor

A study conducted on a series of pyrrole derivatives demonstrated that compounds structurally related to 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid exhibited inverse agonist properties at the 5-HT6 receptor. These compounds were evaluated using HEK293 cells expressing human receptors, showing concentration-dependent reductions in basal cAMP levels, indicative of inverse agonism .

Case Study 2: Antimicrobial Activity

While the primary focus has been on neuropharmacology, preliminary investigations into the antimicrobial properties of pyrrole derivatives have shown some promise. A synthesized series of related compounds demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSZTLBZFMBSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.